E3 Ligase Ligand-linker Conjugate 122

PROTAC degradation potency p38α DC50 VHL vs CRBN E3 ligase

The lack of selectivity and poor solubility in CRBN-based p38α degraders limits translational research. E3 Ligase Ligand-linker Conjugate 122 (Compound 2c) is a VHL-recruiting azide building block validated for synthesizing NR-11c, the only p38α PROTAC active in both human and mouse cells and in vivo. - **Key differentiator:** Enables p38α-selective degradation without affecting p38β, JNK, or ERK1/2 (CRBN alternatives co-degrade p38β). - **Proven utility:** NR-11c (derived from this conjugate) shows sustained target downregulation in mouse tumors at 15 mg/kg (IP/IV/IT). - **Modular design:** Terminal azide allows CuAAC conjugation with any alkyne-functionalized warhead for PROTAC library synthesis.

Molecular Formula C33H48N8O5S
Molecular Weight 668.9 g/mol
Cat. No. B15621870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 122
Molecular FormulaC33H48N8O5S
Molecular Weight668.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H48N8O5S/c1-21(23-12-14-24(15-13-23)29-22(2)36-20-47-29)38-31(45)26-18-25(42)19-41(26)32(46)30(33(3,4)5)39-28(44)10-7-6-8-16-35-27(43)11-9-17-37-40-34/h12-15,20-21,25-26,30,42H,6-11,16-19H2,1-5H3,(H,35,43)(H,38,45)(H,39,44)/t21-,25+,26-,30+/m0/s1
InChIKeyGAKYUEMFKVDDRM-RVSRZYBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 122: VHL-Based PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 122 (Compound 2c, CAS 3033187-29-7) is a heterobifunctional building block comprising a von Hippel–Lindau (VHL) E3 ligase-recruiting ligand covalently attached to a linker terminating in an azide group, specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized target-protein ligands [1]. With a molecular weight of 668.85 Da and formula C₃₃H₄₈N₈O₅S, this conjugate serves as the direct synthetic precursor to the PROTAC degrader NR-11c, a selective and potent p38α degrader [2]. The VHL-based architecture distinguishes it from the more common CRBN- or IAP-based ligand-linker conjugates and was selected to overcome the poor aqueous solubility that limited the in vivo utility of earlier CRBN-based p38 PROTACs [3].

Conjugate 122 Irreplaceability


The PROTAC field has demonstrated that linker length and composition are not interchangeable parameters—small variations profoundly alter ternary complex formation, degradation efficiency, and isoform selectivity [1]. Among the three VHL-based azide conjugates (2a, 2b, 2c) synthesized by Cubillos-Rojas et al., only Conjugate 122 (2c) yielded a PROTAC (NR-11c) capable of degrading p38α in both human and mouse cell lines; the shorter-linker conjugates 2a and 2b failed to induce degradation in mouse BBL358 cells [2]. Furthermore, substituting a CRBN-based ligand-linker conjugate (such as that used for NR-7h) results in loss of p38α isoform selectivity—CRBN-based PROTACs degrade both p38α and p38β, whereas the VHL-based NR-11c derived from Conjugate 122 degrades p38α exclusively [2]. Critically, the CRBN-based PROTAC NR-7h showed poor solubility that precluded in vivo administration, a limitation overcome by the VHL-based architecture of NR-11c [2]. These data establish that the specific E3 ligase–linker combination embodied in Conjugate 122 is not substitutable without compromising degradation profile, cell-line breadth, or in vivo compatibility.

Conjugate 122 Differentiation Evidence


p38α Degradation Breadth vs. CRBN PROTAC

NR-11c, synthesized by CuAAC coupling of Conjugate 122 (azide 2c) with alkyne 1, induced half-maximal degradation (DC₅₀) of p38α at 11.55 nM in MDA-MB-231 breast cancer cells after 24-hour treatment [1]. This potency is comparable to the previously reported CRBN-based PROTAC NR-7h in the same cell line. However, NR-11c demonstrated a substantially increased ability to decrease p38α protein levels in three osteosarcoma cell lines (U2OS, MG63, SAOS-2) compared with NR-7h, which showed poor degradation activity in these lines [1]. This broader cell-line susceptibility represents a key differentiation from CRBN-based alternatives.

PROTAC degradation potency p38α DC50 VHL vs CRBN E3 ligase breast cancer cell lines

p38α Isoform Selectivity vs. CRBN PROTAC

In MDA-MB-231 and T47D cells treated for 24 hours, NR-11c specifically degraded p38α without affecting p38β protein levels. In contrast, treatment of the same cells with the CRBN-based PROTAC NR-7h induced degradation of both p38α and p38β [1]. Both PROTACs spared JNK and ERK1/2. Thermal shift assays confirmed that NR-11c binds both p38α and p38β in vitro, indicating that the cellular selectivity for p38α arises from differential ternary complex formation rather than differential target engagement [1]. This isoform-specific degradation profile is a direct consequence of the VHL E3 ligase ligand present in Conjugate 122.

isoform selectivity p38α vs p38β VHL-based PROTAC CRBN-based PROTAC

Aqueous Solubility vs. CRBN-Based PROTACs

The previously developed CRBN-based p38 PROTACs (including NR-7h) were reported to be poorly soluble, which precluded their use in animal models [1]. The VHL-based PROTACs NR-11a–c, synthesized from Conjugate 122 and its analogs, showed dramatically increased solubility that allowed their administration to mice via both intraperitoneal and intravenous routes [1]. NR-11c was successfully administered to C57BL/6 mice at 15 mg/kg in PBS containing 50% hydroxypropyl β-cyclodextrin, with systemic administration inducing p38α degradation in the liver and local administration inducing degradation in mammary tumors [1]. This solubility-driven in vivo compatibility is a direct property of the VHL ligand–linker architecture embodied in Conjugate 122.

aqueous solubility in vivo compatibility VHL vs CRBN PROTAC pharmacokinetics

Optimal Linker Length for Cross-Species p38α Degradation

Three VHL-based PROTACs (NR-11a, NR-11b, NR-11c) were designed with differing linker lengths, synthesized from azides 2a, 2b, and 2c respectively [1]. All three compounds induced p38α degradation in human MDA-MB-231 and T47D breast cancer cells at 1 μM. However, only NR-11c—derived from Conjugate 122 (2c)—induced p38α degradation in mouse BBL358 cells; NR-11a and NR-11b were inactive in this murine line [1]. This cross-species activity differential demonstrates that the linker length in Conjugate 122 represents the optimal geometry for ternary complex formation across human and mouse p38α/VHL systems, a critical consideration for translational studies bridging in vitro human cell work and in vivo mouse models.

linker length optimization cross-species activity PROTAC SAR VHL ligand-linker conjugate

Sustained p38α Degradation After Washout

In washout experiments using MDA-MB-231 cells, p38α degradation induced by NR-11c (derived from Conjugate 122) was maintained for up to 72 hours after compound removal from the culture medium. In contrast, the inhibitory effect of the parent ATP-competitive inhibitor PH-797804 on p38α pathway signaling was substantially reduced upon compound removal [1]. This sustained pharmacodynamic effect is characteristic of the catalytic mechanism of PROTAC-mediated degradation and is enabled by the specific VHL ligand–linker architecture of Conjugate 122, which facilitates efficient ternary complex formation and subsequent ubiquitination.

degradation durability washout persistence PROTAC vs inhibitor p38α signaling

CuAAC Click Chemistry for Modular PROTAC Assembly

Conjugate 122 (compound 2c) carries a terminal azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized target-protein ligands [1]. In the published synthesis, coupling of 2c with alkyne 1 (p38α warhead) proceeded at 30 °C overnight with CuSO₄/sodium ascorbate in H₂O/tert-butanol to yield NR-11c in 57% isolated yield after flash chromatography [1]. The conjugate is supplied at ≥98% purity (InvivoChem V103653) with well-defined physicochemical properties: MW 668.85, formula C₃₃H₄₈N₈O₅S, 4 defined stereocenters, and 16 rotatable bonds . These specifications enable reproducible PROTAC assembly and are consistent with the quality requirements for CuAAC-based modular degrader construction.

click chemistry CuAAC conjugation modular PROTAC assembly physicochemical properties

Conjugate 122 Application Scenarios


Isoform-Selective p38α PROTAC Assembly

For researchers investigating p38α-specific signaling in oncology or inflammation, Conjugate 122 is the validated building block for synthesizing PROTACs that degrade p38α without affecting p38β protein levels. The resulting PROTAC NR-11c has been confirmed to spare p38β, JNK, and ERK1/2 in MDA-MB-231 and T47D cells, whereas the CRBN-based alternative NR-7h co-degrades p38β [1]. This selectivity is critical when p38β compensation or confounding effects must be excluded from experimental interpretation.

In Vivo p38α Degradation in Mouse Breast Cancer Models

Conjugate 122 enables the synthesis of NR-11c, the only p38α PROTAC in its series with demonstrated in vivo activity following both systemic (IP, IV) and local (intratumoral) administration in mice [1]. NR-11c at 15 mg/kg induced sustained p38α downregulation in mammary tumors for at least 24 hours post-administration, making this conjugate essential for any translational study requiring in vivo validation of p38α degradation in xenograft or syngeneic tumor models [1].

Cross-Species p38α Degradation Studies

Among the three VHL-based azide conjugates evaluated (2a, 2b, 2c), only Conjugate 122 (2c) yielded a PROTAC active in both human and mouse cell lines—NR-11a and NR-11b failed to degrade p38α in mouse BBL358 cells [1]. Conjugate 122 is therefore uniquely suited for laboratories that require consistent degradation activity when transitioning from human in vitro systems to mouse in vivo models, avoiding the species-specific inactivity observed with shorter-linker conjugates.

Modular CuAAC-Based PROTAC Library Synthesis

The terminal azide on Conjugate 122 provides a universal CuAAC handle for conjugating any alkyne-functionalized target-protein ligand [1]. This modularity enables parallel synthesis of PROTAC libraries where the VHL-recruiting moiety and linker geometry remain constant while the target warhead is varied. The documented reaction conditions (CuSO₄/sodium ascorbate, H₂O/tert-butanol, 30 °C, overnight) and 57% isolated yield for NR-11c provide a reproducible starting point for optimization with alternative alkyne partners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.